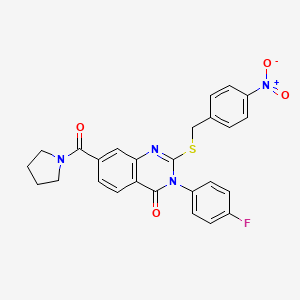

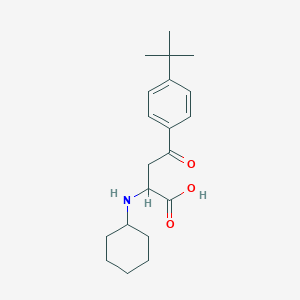

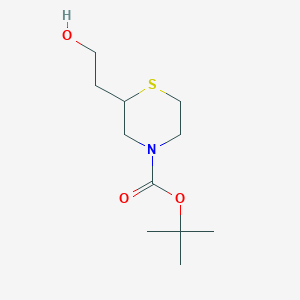

![molecular formula C11H12N2O3 B2556745 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid CAS No. 1007879-02-8](/img/structure/B2556745.png)

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid, also known as BIDA, is a chemical compound that has gained attention in the scientific community due to its potential uses in various fields. BIDA is a derivative of dimethylglycine, an amino acid found in various plants and animals. The compound has been synthesized using different methods, and its properties and applications have been studied extensively.

Aplicaciones Científicas De Investigación

Synthesis of Structurally Diverse Libraries

The compound 2-(Benzo[d]isoxazol-3-yl)-2-(dimethylamino)acetic acid has been utilized as a starting material in various alkylation and ring closure reactions. This approach generates a structurally diverse library of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, benzodiazepine, among others. These processes demonstrate the compound's versatility in the synthesis of a wide range of heterocyclic compounds, contributing significantly to the development of novel materials and potentially active pharmaceutical ingredients (Roman, 2013).

Corrosion Inhibition

Research into benzothiazole derivatives has shown that compounds structurally related to this compound serve as effective corrosion inhibitors for carbon steel in acidic environments. These inhibitors provide a stable and efficient protection layer on the steel surface, demonstrating the potential industrial applications of similar compounds in corrosion prevention technologies (Hu et al., 2016).

Photoinduced Reductive Transformations

In the field of organic synthesis, derivatives of this compound have been explored for photoinduced reductive transformations. These studies have led to efficient methods for converting α,β-epoxy ketones to β-hydroxy ketones, showcasing the compound's utility in facilitating novel synthetic pathways under light-induced conditions, thereby expanding the toolkit available for organic chemists (Hasegawa et al., 2004).

Block in Carrot Somatic Embryos

A particularly interesting application in plant science involves the use of 1,2-Benzisoxazol-3-acetic acid (a closely related compound) to investigate its effects on carrot somatic embryogenesis. This compound was found to selectively prevent the development of somatic embryos beyond the globular stage, highlighting its potential as a tool for studying plant development and embryogenesis at specific stages (Baldan et al., 1995).

Propiedades

IUPAC Name |

2-(1,2-benzoxazol-3-yl)-2-(dimethylamino)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-13(2)10(11(14)15)9-7-5-3-4-6-8(7)16-12-9/h3-6,10H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSKGCHNMFGSTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(C1=NOC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

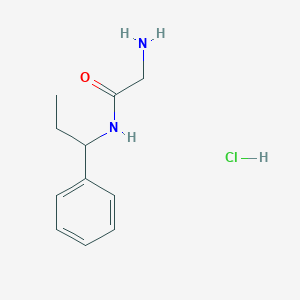

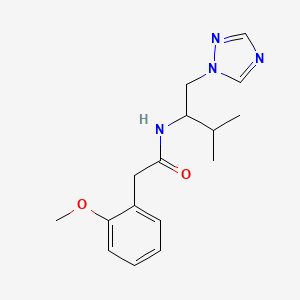

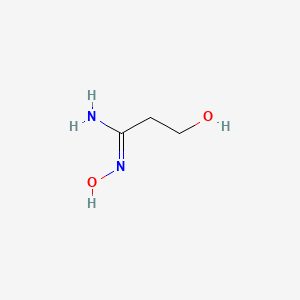

![2-(2,5-dioxopyrrolidin-1-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2556662.png)

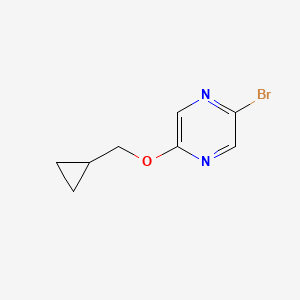

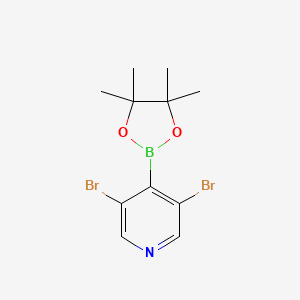

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-phenoxybenzamide](/img/structure/B2556664.png)

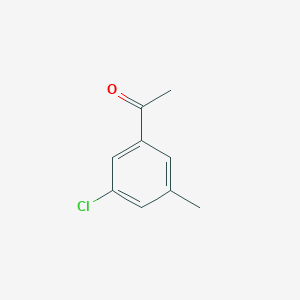

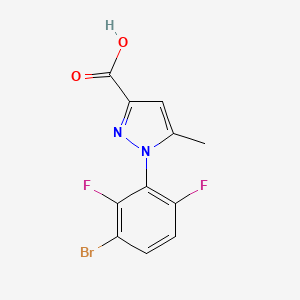

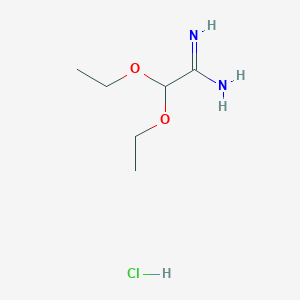

![[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2556673.png)